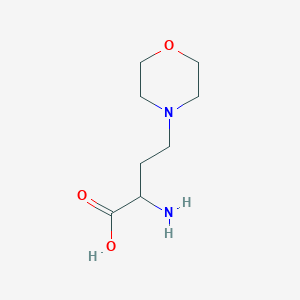![molecular formula C12H15N3O B2571144 N-[3-(1H-1,3-苯并二氮杂卓-2-基)丙基]乙酰胺 CAS No. 313508-78-0](/img/structure/B2571144.png)
N-[3-(1H-1,3-苯并二氮杂卓-2-基)丙基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[3-(1H-benzimidazol-2-yl)propyl]acetamide” is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “N-[3-(1H-benzimidazol-2-yl)propyl]acetamide” were not found, similar molecules are often synthesized by direct coupling of amines with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The InChI code for “N-[3-(1H-benzimidazol-2-yl)propyl]acetamide” is 1S/C12H15N3O/c1-9(16)13-8-4-7-12-14-10-5-2-3-6-11(10)15-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis
“N-[3-(1H-benzimidazol-2-yl)propyl]acetamide” is a solid at room temperature . It has a predicted boiling point of 542.0±33.0 °C and a predicted density of 1.184±0.06 g/cm3 .科学研究应用
药物发现和生物活性
苯并咪唑衍生物,包括 ,已被广泛研究其多样的生物活性。 它们是氨基酸、核苷酸等基本结构单元的一部分 。 它们在药物发现、有机合成、聚合物化学、超分子化学、生物缀合、化学生物学、荧光成像和材料科学领域有着广泛的应用 .
抗菌剂
一些新型的 N’- (1,3-苯并噻唑-2-基)-芳酰胺衍生物对金黄色葡萄球菌表现出有希望的活性 。 这表明这些化合物在开发新型抗菌剂方面的潜在应用。
抗寄生虫和抗氧化活性
为了开发一类将驱虫和抗氧化特性结合起来的化合物,已经合成了一些新的 1H-苯并咪唑-2-基腙 。 发现这些化合物比临床上使用的驱虫药阿苯达唑和伊维菌素更有效 .
人葡萄糖激酶的变构激活剂
已经制备了新型的 N-苯并咪唑-2yl 取代的苯甲酰胺类似物,并评估了它们对人葡萄糖激酶的激活作用 。 这项研究可能导致针对 2 型糖尿病的新疗法的发展。
有机配体和功能材料
苯并咪唑已被用作有机配体 。 它们还在功能材料的开发中有着应用 .
提高掺杂薄膜的电导率
4-(2,3-二氢-1,3-二甲基-1H-苯并咪唑-2-基)的主要分解产物充当 DMBI-H 的成核剂,提高了最终掺杂的 P (NDI2OD-T2) 薄膜的电导率 .
安全和危害
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological pathways due to their broad range of activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
生化分析
Biochemical Properties
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzimidazole moiety in the compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . The compound also interacts with proteins involved in cell signaling pathways, such as kinases, which play a crucial role in regulating cellular processes . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects gene expression by modulating the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA . Additionally, the compound influences cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the benzimidazole moiety in the compound binds to the active site of enzymes, inhibiting their activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of products, thereby affecting cellular processes. The compound also activates certain enzymes by binding to allosteric sites, which are sites other than the active site, leading to conformational changes that enhance enzyme activity . Furthermore, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure can also lead to the development of resistance in some cell lines, which is a common challenge in cancer therapy .
Dosage Effects in Animal Models
The effects of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and significant therapeutic benefits, such as inhibition of tumor growth and reduction of inflammation . At high doses, the compound can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where the compound exhibits therapeutic effects up to a certain dose, beyond which toxic effects become predominant .
Metabolic Pathways
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites within the cell, thereby influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, which facilitate its transport to specific cellular compartments . The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and accumulate in specific tissues .
Subcellular Localization
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . In the mitochondria, the compound can interact with mitochondrial enzymes and proteins, influencing mitochondrial function and cellular energy metabolism .
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(16)13-8-4-7-12-14-10-5-2-3-6-11(10)15-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDZBPPGPIZFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester](/img/structure/B2571070.png)
![N-(3-ethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2571073.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2571075.png)
![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)
![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)